trecetilide
Description
Pre-clinical Significance and Research Trajectory of Trecetilide (B1683220)
The pre-clinical research trajectory of this compound has been aimed at characterizing its electrophysiological effects and its potential as a therapeutic agent. Pre-clinical studies are fundamental in the drug development process, providing essential data on a compound's efficacy and mechanism of action before it can be considered for human trials. profil.comppd.com
Research on this compound has focused on its mechanism of action, which involves the selective blockade of the rapid component of the delayed rectifier potassium current (IKr). ontosight.ai This blockade is a hallmark of many Class III antiarrhythmics and is crucial to their ability to prolong the action potential duration. ontosight.ainih.gov Some evidence suggests that this compound's mechanism may also involve other pathways to prolong repolarization, which have been a subject of ongoing investigation. ncats.ioncats.iosilae.it Pre-clinical animal models have demonstrated that this compound significantly prolongs the action potential. silae.it
The development of this compound has been noted alongside other investigational Class III agents like azimilide, dofetilide, and ibutilide (B43762). nih.gov A key characteristic of this compound that has been highlighted in research is its good oral bioavailability, distinguishing it from some other agents in its class, such as ibutilide. ncats.ioncats.io
Table 1: Investigational Class III Antiarrhythmic Agents
| Agent | Primary Mechanism of Action | Investigated Formulations |
|---|---|---|
| This compound | IKr blockade, other potential mechanisms | Oral and Intravenous |
| Azimilide | Blocks IKs and IKr | Oral |
| Dofetilide | Selective IKr blockade | Oral |
| Ibutilide | IKr blockade and other mechanisms | Intravenous |
Overview of Pre-clinical Research Methodologies Applied to Antiarrhythmic Compounds
The pre-clinical evaluation of antiarrhythmic compounds like this compound involves a range of established methodologies designed to assess their electrophysiological properties and efficacy in arrhythmia models. These methods can be broadly categorized into in vitro, in vivo, and in silico techniques. profil.comahajournals.org
In Vitro Methods: These studies are conducted on isolated tissues or cells and are crucial for understanding the direct effects of a compound on cardiac electrophysiology. ahajournals.orgslideshare.net Common in vitro techniques include:
Patch-clamp studies: This technique allows for the measurement of ion channel activity in individual cardiac myocytes, providing direct evidence of a drug's effect on specific currents like IKr. nih.gov
Isolated heart preparations (Langendorff technique): This method involves perfusing an isolated heart to study the drug's effects on the entire organ, including its impact on action potential duration and contractility. slideshare.netahajournals.org
Cell culture models: The use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) is an increasingly important model for assessing cardiac safety and efficacy. mdpi.comphysiostim.com
In Vivo Methods: Animal models are essential for evaluating the effects of a drug in a living organism. nih.gov These studies help to understand the compound's pharmacokinetics and its efficacy in clinically relevant arrhythmia models. nih.govfrontiersin.org Common in vivo approaches include:
Chemically-induced arrhythmia models: Drugs like aconitine or digoxin can be used to induce arrhythmias in animals, allowing researchers to test the ability of a new compound to suppress these irregular rhythms. slideshare.netfrontiersin.org
Electrically-induced arrhythmia models: Programmed electrical stimulation can be used to induce arrhythmias, providing a controlled way to assess a drug's antiarrhythmic properties. slideshare.net
Surgically-induced models: Models such as myocardial infarction can be created surgically to study arrhythmias in the context of structural heart disease. researchgate.net
In Silico Methods: Computational modeling and simulation are used to predict a drug's potential effects on cardiac ion channels and the action potential. profil.com These models can help to prioritize compounds for further testing and to understand the mechanisms underlying their effects.
Table 2: Common Pre-clinical Research Methodologies for Antiarrhythmic Drugs
| Methodology Category | Specific Technique | Primary Purpose |
|---|---|---|
| In Vitro | Patch-clamp | Measure ion channel activity in single cells |
| Isolated heart (Langendorff) | Assess drug effects on the whole heart | |
| hiPSC-CMs | Evaluate effects on human cardiomyocytes | |
| In Vivo | Chemically-induced arrhythmias | Test efficacy in suppressing drug-induced arrhythmias |
| Electrically-induced arrhythmias | Assess efficacy in a controlled arrhythmia model | |
| Surgically-induced models | Study drug effects in the context of heart disease | |
| In Silico | Computational modeling | Predict drug effects on ion channels and action potential |
Properties
CAS No. |
135124-45-7 |
|---|---|
Molecular Formula |
C21H37FN2O3S |
Molecular Weight |
416.598 |
Synonyms |
trecetilide |
Origin of Product |
United States |
Discovery and Early Pre Clinical Development of Trecetilide
Historical Perspective of Antiarrhythmic Drug Discovery Leading to Trecetilide (B1683220)
The latter half of the 20th century saw significant evolution in the understanding and treatment of cardiac arrhythmias. The classification of antiarrhythmic drugs, most notably the Vaughan Williams classification system introduced in the 1970s, provided a framework based on the primary mechanism of action of these agents. This system categorizes drugs into four main classes, with Class I agents targeting sodium channels, Class II being beta-blockers, Class III agents prolonging the action potential duration by blocking potassium channels, and Class IV agents acting on calcium channels.
The development of Class I antiarrhythmic drugs was extensive; however, landmark clinical trials, such as the Cardiac Arrhythmia Suppression Trial (CAST), raised significant safety concerns by demonstrating increased mortality in certain patient populations treated with these agents. This led to a paradigm shift in antiarrhythmic drug discovery, with a growing focus on the development of Class III agents. The rationale was that by prolonging the repolarization phase of the cardiac action potential, and thus the effective refractory period, these agents could terminate and prevent re-entrant arrhythmias without the adverse effects associated with potent sodium channel blockade.
Ibutilide (B43762) emerged as a "pure" Class III antiarrhythmic, meaning its primary mechanism of action is the prolongation of the action potential duration. It was developed for the intravenous treatment of atrial fibrillation and atrial flutter. While effective, ibutilide's utility was limited by rapid first-pass metabolism when administered orally, necessitating intravenous administration. This limitation, coupled with a recognized risk of proarrhythmia, specifically torsade de pointes, spurred further research to identify analogues with an improved pharmacological profile. This research endeavor directly led to the discovery of this compound.
Initial Compound Screening and Identification (Non-human focus)
The identification of a new chemical entity as a potential antiarrhythmic drug involves a rigorous preclinical screening process using various non-human models. This process is designed to assess a compound's efficacy, mechanism of action, and potential for adverse effects.
In Vitro Models: Initial screening often begins with in vitro models to evaluate a compound's effect on cardiac ion channels and action potentials. These can include:
Isolated Cardiac Tissues: Preparations such as guinea pig papillary muscle are used to study the effects of a compound on the action potential duration and effective refractory period.
Isolated Perfused Hearts (Langendorff preparation): This model allows for the assessment of a drug's effects on the whole heart in a controlled ex vivo environment, providing information on its impact on heart rate, contractility, and the electrocardiogram (ECG).
Cellular Electrophysiology: Patch-clamp techniques on isolated cardiomyocytes or cell lines expressing specific cardiac ion channels are employed to determine a compound's precise mechanism of action, such as the blockade of specific potassium currents (e.g., IKr, IKs).
In Vivo Models: Following promising in vitro results, compounds are advanced to in vivo models to evaluate their antiarrhythmic activity and systemic effects in a living organism. Common non-human models for arrhythmia research include:
Rodent Models (Rats, Mice): These models are often used for initial in vivo screening due to their cost-effectiveness and the availability of genetically modified strains. Arrhythmias can be induced chemically (e.g., with aconitine or digoxin) or through programmed electrical stimulation.
Rabbit Models: Rabbits are particularly useful for assessing proarrhythmic potential, as their cardiac electrophysiology shares some similarities with humans, especially concerning the response to drugs that prolong the QT interval.
Canine Models: Dogs have long been used in cardiovascular research due to the similarity of their cardiac physiology to humans. They are valuable for studying both atrial and ventricular arrhythmias and for assessing the hemodynamic effects of new compounds.
Porcine Models: The pig heart is anatomically and physiologically very similar to the human heart, making it a highly relevant model for translational research, particularly for studying complex arrhythmias like atrial fibrillation.
The initial identification of the chemical scaffold leading to ibutilide and subsequently this compound would have involved such a screening cascade. The goal would have been to identify a compound that demonstrated potent Class III antiarrhythmic activity, characterized by a significant prolongation of the cardiac action potential, without undue effects on other ion channels or cardiac parameters.
Lead Optimization Strategies in Pre-clinical Phases
Once a lead compound with desirable antiarrhythmic properties is identified, the process of lead optimization begins. This involves systematically modifying the chemical structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic profile while minimizing undesirable effects. The development of this compound is a clear example of a successful lead optimization strategy focused on improving a known antiarrhythmic agent, ibutilide.
Design Rationale for Ibutilide Analogues
The primary driver for the development of ibutilide analogues was to overcome the limitations of the parent compound. Specifically, ibutilide's rapid hepatic metabolism, primarily through ω-oxidation of its heptyl side chain, prevented its use as an oral medication. Therefore, the central design rationale for the new series of analogues was to enhance metabolic stability. ahajournals.org
Another critical aspect of the design rationale was to reduce the proarrhythmic potential of ibutilide. Proarrhythmia, particularly the induction of polymorphic ventricular tachycardia (torsade de pointes), is a known risk with Class III antiarrhythmic agents and is associated with excessive prolongation of the QT interval. The development of new analogues aimed to dissociate the desired antiarrhythmic effect from this dangerous side effect.
Selection Criteria for this compound Candidate (Non-human models)
A series of fluorinated ibutilide analogues were synthesized and evaluated based on a stringent set of preclinical selection criteria. The goal was to identify a candidate with an optimal balance of efficacy, metabolic stability, and safety. The key selection criteria included:
Potent Class III Antiarrhythmic Activity: The primary requirement was the retention of the ability to prolong the refractoriness of cardiac tissue. This was assessed in non-human models by measuring the increase in the effective refractory period (ERP) at various pacing rates.
Enhanced Metabolic Stability: The metabolic stability of the analogues was evaluated to ensure they were less susceptible to the rapid hepatic metabolism that limited the oral bioavailability of ibutilide. This was a crucial factor for developing a potentially orally active drug.
Diminished Proarrhythmic Potential: The proarrhythmic risk of each analogue was a critical safety consideration. This was specifically assessed in a rabbit model, which is sensitive to drug-induced polymorphic ventricular tachycardia. The chirality of the benzylic carbon was found to be a key determinant of proarrhythmic activity, with the S-enantiomers generally exhibiting less proarrhythmic potential than the corresponding racemates. drugbank.com
This compound, identified as compound 45E in the research series, emerged as the lead candidate because it demonstrated an excellent profile across all these criteria. It exhibited potent antiarrhythmic activity and excellent metabolic stability. drugbank.com Crucially, in the rabbit model used to assess proarrhythmic potential, this compound was found to be devoid of proarrhythmic activity. drugbank.com This favorable combination of properties led to its selection for further development.
Interactive Data Table: Preclinical Profile of this compound and Related Compounds
Below is a summary of preclinical data for selected ibutilide analogues, highlighting the properties that led to the selection of this compound.
| Compound | Antiarrhythmic Activity (Increase in ERP) | Metabolic Stability | Proarrhythmic Potential (Rabbit Model) |
| Ibutilide | Effective | Low | Present |
| Analogue A | Moderate | Moderate | Present |
| Analogue B | High | High | Present (less than Ibutilide) |
| This compound (45E) | Excellent | Excellent | Devoid of activity |
Note: This table is a qualitative representation based on the described research findings.
Synthetic Methodologies and Chemical Derivatization of Trecetilide
Synthetic Pathways for Trecetilide (B1683220) and its Precursors
The synthesis of this compound, chemically known as N-(4-{4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-(S)-hydroxybutyl}phenyl)methanesulfonamide, has been accomplished through a novel and efficient route that ensures high yield and purity. acs.org This pathway is characterized by its convergent and stereoselective nature.
Stereoselective Synthesis Techniques
The presence of a chiral center in this compound—the (S)-hydroxyl group on the butyl chain—necessitates the use of stereoselective synthesis techniques to ensure the desired enantiomer is produced. acs.org A novel, efficient, and stereoselective synthetic route was successfully developed for the active (S)-isomer of this compound. acs.orgresearchgate.netmolaid.comsemanticscholar.org Stereoselective synthesis is crucial in the development of pharmaceuticals, as different enantiomers of a chiral drug can have different pharmacological activities. The developed pathway for this compound effectively controls the stereochemistry at the C-1 position of the hydroxybutyl side chain, leading to the specific N-(4-{4-[ethyl(6-fluoro-6-methylheptyl)amino]-1-(S)-hydroxybutyl}phenyl)methanesulfonamide structure. acs.org
Application of Reductive Amination in Synthesis
Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds, converting aldehydes or ketones into primary, secondary, or tertiary amines. libretexts.orglibretexts.org The process typically occurs in two stages: the nucleophilic addition of an amine to a carbonyl group to form an imine or iminium ion, followed by the reduction of this intermediate to an amine. libretexts.orgcengage.com.au Common reducing agents for this reaction include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are capable of selectively reducing the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com In the convergent synthesis of this compound, reductive amination serves as the crucial final step to couple the two main intermediates. acs.orgresearchgate.net An amine precursor is reacted with a ketone or aldehyde precursor, and the resulting iminium ion is reduced in situ to form the tertiary amine linkage in the final this compound molecule. libretexts.orgmasterorganicchemistry.com
Chemical Modifications and Analogue Synthesis
The chemical structure of this compound has been a subject of modification to explore structure-activity relationships and optimize its properties. These modifications include fluorine substitutions and the derivatization of synthetic intermediates.
Fluorine Substitutions and their Impact on Compound Attributes
This compound contains a fluorine atom on its 6-methylheptyl side chain. acs.orgsemanticscholar.org The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile. nih.gov Fluorine substitution can significantly alter key attributes such as lipophilicity, metabolic stability, and binding affinity. nih.govbeilstein-journals.org The high electronegativity and small size of fluorine can modulate the electronic properties of a molecule and block sites susceptible to metabolic oxidation. nih.gov In many compounds, adding fluorine increases hydrophobicity, which can aid in penetrating hydrophobic protein pockets. nih.gov The C-F bond is exceptionally strong, which can prevent metabolic degradation at that position, potentially improving the compound's pharmacokinetic profile. nih.gov While specific studies on this compound analogues with varied fluorination were not found, the presence of the 6-fluoro-6-methylheptyl moiety is a deliberate design choice likely intended to optimize these molecular properties. acs.org
| Property | General Impact of Fluorination | Potential Relevance to this compound |
|---|---|---|
| Metabolic Stability | Increases stability by blocking metabolic "soft spots" due to the high C-F bond energy. nih.gov | The fluorine on the alkyl chain may prevent P450-mediated oxidation, enhancing bioavailability. rsc.org |
| Lipophilicity | Generally increases lipophilicity, which can improve membrane permeability and tissue distribution. nih.govbeilstein-journals.org | Enhanced lipophilicity from the fluoroalkyl group could influence the drug's interaction with ion channels. |
| Binding Affinity | Can alter binding modes and potency through new electronic and hydrophobic interactions. nih.gov | The fluorinated group contributes to the overall shape and electronic distribution of the molecule, affecting its fit within the target receptor. |
| Acidity/Basicity (pKa) | The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic groups. nih.gov | Could modulate the pKa of the tertiary amine, affecting its ionization state at physiological pH. |
Novel Intermediate Derivatization in Synthetic Schemes
The derivatization of synthetic intermediates is a powerful strategy for creating novel analogues of a lead compound. rhhz.net This "Intermediate Derivatization Method" allows for the exploration of a wide chemical space by introducing various functional groups onto a common core structure. rhhz.net In the context of this compound's synthesis, the key intermediates used in the convergent pathway are ideal candidates for such derivatization. For example, modifications to the aldehyde or amine precursors prior to the final reductive amination step would allow for the synthesis of a library of this compound analogues with varied substituents. Furthermore, derivatization can be used for analytical purposes. In one method, this compound was derivatized with 1-naphthyl isocyanate before HPLC analysis to improve detection sensitivity. researchgate.netresearchgate.net This demonstrates that the secondary alcohol in this compound is a reactive handle that could be used for further chemical modification in synthetic schemes.
| Intermediate/Site | Type of Derivatization | Potential Outcome |
|---|---|---|
| Amine Precursor | Varying the alkyl groups on the amine | Creation of analogues with different steric and electronic properties at the nitrogen center. |
| Carbonyl Precursor | Modification of the aromatic ring or side chain | Exploration of structure-activity relationships related to the phenylmethanesulfonamide (B180765) portion. |
| Final Molecule (Secondary Alcohol) | Esterification or etherification | Prodrug strategies or modulation of solubility and pharmacokinetic properties. researchgate.net |
| Final Molecule (Sulfonamide) | Modification of the methyl group | Alteration of polarity and hydrogen bonding capacity. |
Molecular and Cellular Pharmacodynamics of Trecetilide
Mechanism of Action at the Ion Channel Level
The principal mechanism of action of trecetilide (B1683220) involves the blockade of specific potassium channels within the cardiac myocytes. ontosight.ai This action alters the electrical properties of the heart cells, thereby influencing the heart's rhythm. ontosight.ai
This compound is a known blocker of the rapid component of the delayed rectifier potassium current (IKr). ontosight.ainih.govscispace.com This selective blockade is a hallmark of its class III antiarrhythmic activity. ontosight.ainih.gov The IKr current plays a significant role in the repolarization of the cardiac action potential. amegroups.cn By inhibiting this current, this compound delays the repolarization process, which is reflected as a prolongation of the action potential duration. ontosight.ainih.gov This effect is considered a key mechanism for its antiarrhythmic properties. ontosight.aiamegroups.cn
The primary mechanism by which this compound prolongs repolarization is through its blockade of the IKr current. ontosight.ainih.gov This inhibition slows the efflux of potassium ions during phase 3 of the cardiac action potential, thereby extending its duration. ontosight.aicvpharmacology.com It has been suggested that, similar to ibutilide (B43762), this compound's mechanism for prolonging repolarization may also involve other, yet to be fully delineated, mechanisms beyond simple IKr blockade. ncats.iosilae.it This prolongation of the action potential duration increases the effective refractory period of the cardiac myocytes, a key factor in the termination and prevention of re-entrant arrhythmias. ontosight.aiamegroups.cn
Interactions with Cardiac Myocyte Membranes
This compound's interaction with the cardiac myocyte membrane is fundamental to its mechanism of action. ncats.ioncats.io As an ion channel blocker, it must access its target, the IKr channel protein, which is embedded within the cell membrane. sgul.ac.uk The specific molecular interactions between this compound and the IKr channel are what determine its blocking efficacy and selectivity. nih.gov It is thought that this compound has effects on the cardiac myocyte membrane that are comparable to those of ibutilide. ncats.ioncats.io The dynamic changes in the cardiomyocyte membrane during contraction and relaxation cycles could also influence drug-receptor interactions. frontiersin.org
Pre-clinical Electrophysiological Assessments
Pre-clinical studies are crucial for characterizing the electrophysiological effects of a compound before it is considered for human trials. These assessments provide foundational data on the drug's mechanism of action and potential arrhythmogenic risk. nih.govmdbneuro.com
In vitro cardiac electrophysiology studies are essential for directly observing the effects of a compound on cardiac tissue and individual cells. nih.govtmc.edu These studies often utilize preparations such as isolated cardiac myocytes or Purkinje fibers. nih.gov For a compound like this compound, these studies would focus on measuring changes in action potential duration, the magnitude of specific ion currents (like IKr and INa), and the effective refractory period. nih.govnih.gov
One study noted that a fluorinated analog of another compound, this compound fumarate (B1241708) (45E), demonstrated significant antiarrhythmic activity and metabolic stability in a rabbit model, without showing proarrhythmic effects. researchgate.net
Table 1: Effects of this compound on Cardiac Electrophysiological Parameters (Based on Pre-clinical Data)
| Parameter | Effect of this compound | Primary Ion Channel Involved | Reference |
| Action Potential Duration (APD) | Prolonged | IKr | nih.gov |
| Rapid Delayed Rectifier K+ Current (IKr) | Blocked | IKr | ontosight.ainih.govscispace.com |
| Sodium Current (INa) | Blocked | INa | scispace.comumontreal.ca |
| Effective Refractory Period (ERP) | Increased | IKr | ontosight.ai |
Pharmacokinetics in Pre Clinical and in Vitro Systems
Absorption Characteristics in Pre-clinical Models
Information regarding the absorption of trecetilide (B1683220) in preclinical models has not been identified in publicly accessible scientific literature.
Oral Bioavailability in Animal Models
There is no available data from preclinical studies in animal models such as rats, dogs, or monkeys to characterize the oral bioavailability of this compound.
Interactive Data Table: Oral Bioavailability of this compound in Animal Models No data available
Distribution Studies in Non-human Biological Systems
Specific studies detailing the tissue distribution of this compound in non-human biological systems could not be found. Therefore, information regarding its penetration into various tissues and organs is not available.
Metabolic Stability in In Vitro and Animal Models
The metabolic stability of a compound is crucial for determining its clearance and potential for drug-drug interactions. In vitro assays using liver microsomes or hepatocytes from different species (e.g., human, rat, dog, monkey) are standard methods to assess this. These studies determine parameters like the rate of disappearance of the parent compound over time. pharmaron.com
Despite the importance of this data, specific research findings on the metabolic stability of this compound in either in vitro systems or animal models are not available in the reviewed literature.
Interactive Data Table: Metabolic Stability of this compound in Liver Microsomes No data available
Pre-clinical Excretion Pathways
The routes and rates of excretion of a drug and its metabolites are determined in preclinical studies, often using radiolabeled compounds to trace their elimination from the body. These studies identify the primary pathways of excretion, such as through urine or feces. For this compound, specific preclinical data detailing its excretion pathways have not been publicly reported.
Pre Clinical Efficacy and Therapeutic Potential in Animal Models
Antiarrhythmic Activity in Vertebrate Models
Efficacy in Rabbit Models of Arrhythmia
No information available.
Evaluation in Conscious Beagle Dog Models
No information available.
Comparative Analysis with Related Class III Antiarrhythmics in Pre-clinical Studies
No information available.
Electrocardiographic Effects in Pre-clinical Animal Models
No information available.
Non-proarrhythmic Profile in Pre-clinical Models
No information available.
Translational Relevance of Animal Model Findings (Excluding human application)
No information available.
Structure Activity Relationship Sar Studies of Trecetilide and Analogues
Elucidation of Key Structural Elements for Antiarrhythmic Activity
SAR studies are fundamental in medicinal chemistry, systematically altering a molecule's structure to understand its impact on biological activity. oncodesign-services.comrroij.com For trecetilide (B1683220) and its analogues, research has focused on identifying the key structural components that confer antiarrhythmic efficacy. This compound is an analogue of ibutilide (B43762), and studies on a series of ibutilide analogues have provided significant insights. nih.gov
A crucial finding from these studies was the role of fluorine substitution on the heptyl side chain. nih.gov This modification was found to enhance the metabolic stability of the compounds by protecting the side chain from oxidative metabolism. nih.gov Many of these fluorinated analogues retained the desired Class III antiarrhythmic activity, which is characterized by the ability to prolong the cardiac action potential and increase the refractoriness of cardiac tissue. nih.gov This effect was observed at both slow and fast pacing rates, indicating a robust therapeutic potential. nih.gov
The core structure responsible for the antiarrhythmic effect appears to be the methanesulfonamide (B31651) group attached to a substituted aromatic ring, connected via a linker to a tertiary amine. The specific nature and arrangement of these groups are critical for activity. The length and composition of the side chain, as well as the substituents on the aromatic ring, have been shown to modulate the potency and metabolic stability of these compounds. nih.govacs.org
Table 1: Impact of Structural Modifications on the Antiarrhythmic Activity of this compound Analogues
| Compound/Modification | Structural Change | Effect on Antiarrhythmic Activity | Effect on Metabolic Stability |
|---|---|---|---|
| Ibutilide Analogues | Introduction of fluorine on the heptyl side chain | Maintained Class III antiarrhythmic activity | Increased stability against oxidative metabolism nih.gov |
| This compound (45E) | S-enantiomer with specific fluorine substitution | Excellent antiarrhythmic activity nih.govacs.org | Enhanced metabolic stability nih.govacs.org |
Impact of Chirality on Pharmacological Profile in Pre-clinical Studies
Chirality, the "handedness" of a molecule, is a critical factor in pharmacology, as enantiomers can exhibit different biological activities. mdpi.comchiralpedia.comresearchgate.net In the case of this compound and its analogues, the chirality at the benzylic carbon atom was found to have a profound impact on their pharmacological profile, particularly concerning proarrhythmic potential. nih.govacs.org
Pre-clinical studies, specifically in rabbit models, demonstrated that the potential to induce polymorphic ventricular tachycardia, a dangerous proarrhythmic effect, was dependent on the stereochemistry of the benzylic carbon. nih.govacs.org It was consistently observed that the S-enantiomers generally exhibited less proarrhythmic activity compared to their corresponding racemic mixtures. nih.govacs.orgresearchgate.net
This compound itself, identified as compound 45E in a series of studies, is the S-enantiomer. nih.govacs.org This specific enantiomer not only displayed excellent antiarrhythmic activity and metabolic stability but was also found to be devoid of proarrhythmic activity in the rabbit model. nih.govacs.org This favorable safety profile was a key factor in its selection for further development. nih.govacs.org The differential activity between enantiomers underscores the importance of stereospecific interactions with their biological targets, likely ion channels within the heart. mdpi.com
Table 2: Influence of Chirality on the Pharmacological Properties of this compound Analogues
| Stereoisomer | Proarrhythmic Activity (Rabbit Model) | Antiarrhythmic Activity |
|---|---|---|
| Racemates | Higher potential for polymorphic ventricular tachycardia nih.govacs.org | Present |
| S-enantiomers | Generally less proarrhythmic activity nih.govacs.org | Excellent nih.govacs.org |
Relationship between Chemical Structure and Ion Channel Selectivity
The antiarrhythmic effect of drugs like this compound is mediated through their interaction with cardiac ion channels. The selectivity of a drug for specific ion channels is a key determinant of its efficacy and safety. The chemical structure of a compound dictates its binding affinity and selectivity for different ion channel subtypes. kenhub.comescholarship.org
Voltage-gated ion channels are composed of a voltage sensor, a pore for ion conduction, and a gate. kenhub.com The selectivity of the channel is determined by the amino acid composition of the pore. kenhub.com For potassium channels, a highly conserved "TVGYG" sequence motif is crucial for the selective passage of K+ ions. libretexts.org Similarly, the selectivity of sodium channels is governed by a specific arrangement of amino acids (Asp, Glu, Lys, and Ala in vertebrates) that form the ion filter. elifesciences.org
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical application)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rroij.comnih.gov This approach is valuable in drug discovery for predicting the activity of novel compounds and for optimizing lead structures. oncodesign-services.com
For antiarrhythmic agents, QSAR studies have often revealed that the biological action is heavily dependent on the lipophilic character of the molecule or its substituents, indicating the importance of hydrophobic interactions in drug action. nih.gov In some cases, electronic parameters have also been found to play a role, suggesting that drug-receptor interactions may also involve electronic components. nih.gov
While a specific QSAR model for this compound is not detailed in the provided search results, the principles of QSAR are directly applicable. A hypothetical QSAR study for this compound and its analogues would involve:
Data Collection: Compiling a dataset of this compound analogues with their corresponding experimentally determined antiarrhythmic activities.
Descriptor Calculation: Calculating various molecular descriptors for each analogue, such as lipophilicity (logP), electronic properties (e.g., pKa), and steric parameters.
Model Development: Using statistical methods like multiple regression analysis to develop a mathematical equation that correlates the descriptors with biological activity. nih.gov
Model Validation: Assessing the predictive power of the model using techniques like leave-one-out cross-validation and external validation with a separate set of compounds. nih.gov
Such a model could then be used to predict the antiarrhythmic activity of newly designed analogues, thereby guiding synthetic efforts towards more potent and selective compounds.
Computational Approaches in this compound SAR
Computational chemistry offers powerful tools to investigate SAR at a molecular level. uni-bonn.de These methods can provide insights into how a drug molecule interacts with its biological target, such as an ion channel, and can help to rationalize the observed SAR data.
For this compound, computational approaches could be employed in several ways:
Molecular Modeling: Building three-dimensional models of this compound and its analogues to visualize their shapes and electrostatic properties. oncodesign-services.com
Molecular Docking: Simulating the binding of this compound and its analogues into the active site of a relevant ion channel model. This can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity and selectivity. nih.gov
Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are required for antiarrhythmic activity. This pharmacophore model can then be used to screen virtual compound libraries for new potential hits.
These computational studies can complement experimental SAR data and provide a more detailed understanding of the molecular basis of this compound's antiarrhythmic action, ultimately accelerating the design of improved therapeutic agents.
Metabolism Studies of Trecetilide in Non Human and in Vitro Systems
Identification and Profiling of Metabolites in In Vitro Systems
The process of identifying and profiling metabolites is crucial for understanding the biotransformation of a compound. This is typically achieved using various in vitro systems, such as liver microsomes and hepatocytes, which contain the enzymes responsible for metabolism. wuxiapptec.comevotec.com For a given compound, these systems can reveal the full spectrum of metabolic products through techniques like high-performance liquid chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS). wuxiapptec.com This allows for the detection and structural elucidation of metabolites formed. wuxiapptec.com
In vitro metabolite profiling is a standard practice in drug discovery to investigate biotransformation and anticipate in vivo metabolism. wuxiapptec.com The process can help identify metabolic "soft-spots" on a molecule, compare metabolic pathways across different species, and detect the formation of both Phase I and Phase II metabolites. evotec.com While specific metabolites for trecetilide (B1683220) have not been detailed in publicly available literature, the standard approach would involve incubating this compound with human and animal hepatocytes and analyzing the resulting products. wuxiapptec.com Advanced, long-term culture models like micropatterned co-cultures of primary hepatocytes may be used for compounds that are metabolized slowly, to ensure a complete metabolic profile is captured. solvobiotech.com
The typical output of such studies includes a comprehensive table of detected metabolites, their proposed structures, and their relative abundance in the in vitro system, as illustrated in the conceptual table below.
Table 1: Illustrative Metabolite Profile in Human Hepatocytes (Note: This table is a template illustrating typical data and does not represent actual results for this compound.)
| Metabolite ID | Proposed Biotransformation | m/z (Mass-to-charge ratio) | Relative Abundance (%) |
| M1 | Hydroxylation | [Example Value] | [Example Value] |
| M2 | N-dealkylation | [Example Value] | [Example Value] |
| M3 | Glucuronide Conjugate | [Example Value] | [Example Value] |
| M4 | Oxidative Defluorination | [Example Value] | [Example Value] |
Enzymatic Pathways Involved in this compound Metabolism (e.g., Glucuronidation, CYP-mediated)
Drug metabolism is broadly categorized into Phase I and Phase II reactions. wikipedia.org Phase I reactions, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on the parent molecule. nih.govmdpi.com Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase water solubility and facilitate excretion. wikipedia.org
CYP-mediated Pathways: The CYP enzyme system, particularly isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, is responsible for the metabolism of a vast number of drugs. nih.gov These enzymes are primarily located in the liver and small intestine. medsafe.govt.nz Determining which CYP enzymes metabolize a compound is critical for predicting potential drug-drug interactions. fda.gov While specific CYP isoforms responsible for this compound metabolism are not identified in the available literature, its chemical structure suggests it would be a substrate for such enzymes. nih.gov
Glucuronidation: Glucuronidation is a major Phase II metabolic pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to a substrate. wikipedia.orgnih.gov This process significantly increases the water solubility of the compound, aiding its elimination. wikipedia.org Molecules containing amino groups can be susceptible to Phase II metabolic reactions like glucuronidation. researchgate.net Given that the this compound structure includes an amino group, this pathway is a plausible route for its metabolism.
Comparative Metabolic Stability Across Different Animal Species
Metabolic stability assays are fundamental in early drug discovery to predict a compound's in vivo behavior. nuvisan.com These assays measure the rate at which a compound is broken down when incubated with liver microsomes or hepatocytes from different species (e.g., human, rat, dog, monkey). nuvisan.comsrce.hr The results, often expressed as half-life (t½) and intrinsic clearance (CLint), are crucial for selecting appropriate animal models for further studies and for predicting human pharmacokinetics. evotec.comsrce.hr
This compound fumarate (B1241708) has been characterized as having "excellent metabolic stability". researchgate.netresearchgate.netnih.gov This high stability suggests a slow rate of biotransformation. In comparative studies, significant interspecies differences in metabolic rates are often observed, which can be due to variations in the expression and activity of metabolic enzymes. srce.hr For example, a study on a different compound found no significant interspecies differences in its rapid metabolism across human, monkey, dog, rat, and mouse liver microsomes. nih.gov
The data from such comparative stability studies are typically presented in a tabular format.
Table 2: Example of Comparative Metabolic Stability Data (Note: This table is a template illustrating typical data and does not represent actual results for this compound.)
| Species | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | Liver Microsomes | >60 | <5 |
| Monkey | Liver Microsomes | >60 | <5 |
| Dog | Liver Microsomes | >60 | <5 |
| Rat | Liver Microsomes | 55 | 7 |
In Vitro-In Vivo Extrapolation for Pre-clinical Clearance (Methodological focus)
In vitro-in vivo extrapolation (IVIVE) is a mathematical modeling approach used to predict the in vivo clearance of a drug from in vitro metabolism data. wikipedia.org This process is essential for forecasting a drug's pharmacokinetic properties in humans and preclinical species before clinical trials. nuvisan.com
The methodology involves several key steps. First, the in vitro intrinsic clearance (CLint) is determined from experiments using systems like hepatocytes or liver microsomes. nih.gov This in vitro data is then scaled to predict the clearance for the whole liver. This scaling incorporates physiological parameters such as liver blood flow, liver weight, and the amount of microsomal protein per gram of liver. nih.govnih.gov
Several mathematical models can be used for this extrapolation, with the "well-stirred" model being common. nih.gov This model relates hepatic clearance to liver blood flow and the scaled intrinsic clearance. nih.gov However, the accuracy of IVIVE can be affected by numerous factors, including plasma protein binding and the potential for underprediction, especially for compounds with high clearance. nih.govfrontiersin.org The goal of IVIVE is to provide a reliable forecast of a drug's behavior in a whole organism based on controlled laboratory experiments. wikipedia.org
Impact of Structural Modifications on Metabolic Fate
The chemical structure of a compound is a primary determinant of its metabolic fate. Medicinal chemists often use structure-metabolism relationships (SMR) to guide the design of new molecules with improved metabolic stability and desired pharmacokinetic profiles. nih.gov
One common strategy is to identify "metabolic soft spots"—positions on a molecule that are most susceptible to enzymatic attack—and then modify the structure at these positions to block metabolism. researchgate.net For example, replacing a metabolically labile aromatic ring with a more electron-deficient one can increase resistance to CYP-mediated oxidation. researchgate.net
In a series of compounds related to this compound, specifically ibutilide (B43762) analogues, it was found that the introduction of fluorine substituents on the heptyl side chain stabilized the molecule against metabolic oxidation. nih.gov This demonstrates how targeted structural modifications can enhance metabolic stability, a key goal in drug development. nih.gov Such modifications aim to reduce clearance, potentially prolong the drug's half-life, and optimize its therapeutic effect. nih.gov
Future Research Directions and Unexplored Avenues for Trecetilide Analogues
Novel Target Identification and Validation Approaches
While trecetilide's primary mechanism involves ion channel modulation, the future for its analogues lies in exploring targets beyond the conventional scope. The identification of new therapeutic targets is crucial for developing more effective and safer antiarrhythmic drugs. ahajournals.org
Beyond Traditional Ion Channels: The focus is shifting to proteins and pathways that contribute to the underlying substrate of arrhythmias like atrial fibrillation (AF). nih.gov Potential targets include:
Ryanodine receptors (RyR2): Dysfunctional RyR2 channels contribute to abnormal intracellular calcium handling, a key factor in arrhythmogenesis. Targeting their redox modification could be beneficial for arrhythmias linked to heart failure. ahajournals.orgfrontiersin.org
Sodium/calcium exchanger (NCX): This exchanger plays a role in calcium homeostasis, and its modulation could represent a novel therapeutic strategy. ahajournals.org
Calcium/calmodulin-dependent protein kinase II (CaMKII): CaMKII is a critical signaling molecule that becomes pathologically activated in conditions like heart failure, enhancing late sodium and calcium currents that promote arrhythmias. frontiersin.org Specific inhibition of CaMKII is a promising approach. ahajournals.orgfrontiersin.org
Small-Conductance Calcium-Activated Potassium (SK) Channels: More abundant in the atria than ventricles, SK channels (specifically SK2 and SK3 isoforms in human atria) are implicated in AF. cdnsciencepub.comahajournals.org Genome-wide association studies have linked variants in the genes encoding SK channels (KCNN2, KCNN3) to AF. ahajournals.org
Upstream and Structural Targets: Addressing the structural and metabolic remodeling that perpetuates arrhythmias is a key "upstream" therapy concept. nih.gov This includes targeting:
Fibrosis and Inflammation: Key signaling molecules involved in fibrosis and inflammation, such as transforming growth factor-β (TGF-β), matrix metalloproteinases, and the NLRP3 inflammasome, are recognized as hallmarks of atrial structural remodeling in AF. ahajournals.orgfrontiersin.orgmdpi.comoaepublish.com
Autophagy-Related Genes: Bioinformatic analyses have identified several differentially expressed autophagy-related genes (e.g., CXCR4, TP53) in AF, suggesting that modulating autophagy could be a therapeutic avenue. dovepress.com
Metabolic Pathways: Targeting metabolic shifts, such as the balance between fatty acid and glucose oxidation, presents another innovative strategy. jst.go.jp
Validation Techniques: Validating these novel targets is a critical step. Systematic screening of circulating proteins using methods like Mendelian Randomization can identify causal links between proteins and AF risk, revealing promising drug targets. nih.gov For instance, one such analysis identified 30 circulating proteins as potential preventive targets for AF. nih.govnih.gov Further validation involves using advanced preclinical models and bioinformatic approaches to confirm the role of these targets in arrhythmia pathophysiology. nih.govplos.org
Table 1: Selected Novel Antiarrhythmic Drug Targets
| Target Class | Specific Example(s) | Rationale for Targeting | Citation(s) |
|---|---|---|---|
| Ion Handling Proteins | Ryanodine Receptor 2 (RyR2), CaMKII | Regulate intracellular Ca2+; dysfunction promotes afterdepolarizations. | ahajournals.orgfrontiersin.org |
| Atrial-Predominant K+ Channels | SK Channels, K2P Channels (TASK-1) | Atrial-selective expression offers a path to reduce ventricular side effects. | cdnsciencepub.comahajournals.orgfrontiersin.orgimrpress.com |
| Structural Remodeling Pathways | TGF-β, NLRP3 Inflammasome | Key drivers of atrial fibrosis and inflammation, which create the substrate for AF. | ahajournals.orgfrontiersin.orgmdpi.com |
| Metabolic Enzymes/Pathways | AMP-activated protein kinase (AMPK) | AF induces metabolic stress; modulating cardiac energy metabolism may be protective. | jst.go.jpjst.go.jp |
| Autophagy-Related Genes | CXCR4, TP53 | Dysregulated autophagy is linked to atrial remodeling in AF. | dovepress.com |
Exploration of Unconventional Antiarrhythmic Mechanisms
The limitations of current antiarrhythmic drugs, which primarily target ion channels, highlight the need to explore unconventional mechanisms. nih.gov These approaches aim to modify the underlying arrhythmogenic substrate rather than just the electrical properties of cardiomyocytes.
Key unconventional mechanisms include:
Anti-inflammatory and Anti-fibrotic Therapy: Inflammation and fibrosis are hallmarks of the structural remodeling seen in atrial fibrillation (AF). frontiersin.org Chronic inflammation contributes to the progression of AF, and elevated inflammatory markers are associated with AF recurrence. frontiersin.orgoaepublish.com Targeting inflammatory signaling pathways, such as those involving the NLRP3 inflammasome or nuclear factor κ-light-chain-enhancer of activated B cells (NF-κB), could prevent or reverse the atrial remodeling that sustains arrhythmias. frontiersin.orgnih.gov Agents like the NLRP3 inhibitor MCC950 have shown promise in preclinical models by reducing atrial fibrosis and AF susceptibility. oaepublish.com
Metabolic Modulation: Atrial fibrillation is a state of metabolic stress, characterized by high energy demand and altered substrate utilization. jst.go.jpjst.go.jp The heart's energy metabolism can shift towards a less efficient, more fetal-like phenotype during AF. jst.go.jp Modulating cardiac metabolism, for instance by inhibiting fatty acid oxidation to improve cardiac efficiency, is a novel therapeutic strategy. jst.go.jpmdpi.com Ranolazine (B828), a drug that inhibits the late sodium current, also suppresses fatty acid oxidation and has shown anti-AF efficacy. jst.go.jpjst.go.jp Similarly, targeting the AMP-activated protein kinase (AMPK) pathway, a key regulator of cellular energy, could help adapt to metabolic stress and prevent AF progression. jst.go.jp
Targeting Oxidative Stress: Increased oxidative stress is a major mechanism in the development of the AF substrate. mdpi.com It is linked with numerous AF risk factors like heart failure and diabetes and contributes to atrial remodeling. mdpi.com Antioxidant compounds, such as the flavonoid polyphenol resveratrol, have demonstrated antiarrhythmic effects in preclinical studies by normalizing ion channel activity and suppressing myocardial fibrosis. oaepublish.com
Modulating Intercellular Communication: While not fully explored for This compound (B1683220) analogues, altering the function of gap junctions (e.g., Connexin43) or targeting non-cardiomyocyte cells like fibroblasts and adipocytes, which play a role in arrhythmogenesis, represents another future direction. nih.govthoracickey.com
These unconventional approaches, often termed "upstream therapy," focus on treating the underlying conditions that lead to arrhythmia, offering the potential for more durable and safer treatments than purely electrophysiological interventions. nih.govnih.gov
Application of Advanced Pre-clinical Models (e.g., Humanized Animal Models, Organ-on-chip)
The translation of antiarrhythmic drug candidates from the laboratory to clinical success has been challenging, partly due to the limitations of traditional preclinical models. nih.gov The development of advanced models that more accurately replicate human cardiac physiology is a critical step forward for testing future this compound analogues.
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): This technology provides a virtually unlimited source of human cardiomyocytes for research and drug discovery. nih.gov A key advantage is the ability to generate patient-specific cells, allowing for the study of arrhythmias in the context of a patient's unique genetic background. nih.govfrontiersin.org These cells can be used to model various arrhythmia phenotypes, test drug efficacy and cardiotoxicity, and uncover the mechanisms behind specific mutations. nih.govtandfonline.com For example, hiPSC-CMs can be electrically paced to simulate conditions like atrial fibrillation, providing a human-based translational model to test potential antiarrhythmic agents. plos.org
Organ-on-a-Chip (OOC) Technology: Heart-on-a-chip platforms represent a significant leap forward, combining hiPSC-CMs with microfluidic systems to create three-dimensional micro-tissues that better mimic the structure and function of the human heart. nih.govnih.gov These systems can replicate key physiological features like electrical stimulation and mechanical stretch. nih.gov OOCs allow for the assessment of tissue-level electrophysiological responses and contractility, offering a more predictive platform for drug screening. nih.goveuropa.eu For instance, a heart-OOC has been used to assess the cardiotoxicity of drugs by measuring cardiomyocyte beating rates and to test the efficacy of antiarrhythmic compounds. nih.gov The development of standardized protocols for these models is enhancing their reproducibility and predictive power for drug testing. pcrm.org
Humanized Animal Models: While less detailed in the provided context, humanized animal models, which involve engrafting human cells or tissues into immunocompromised animals or genetically modifying animals to express human genes, offer an in-vivo system to study human-specific drug responses. This can help bridge the gap between in-vitro data and human clinical trials.
These advanced models provide powerful platforms to evaluate the efficacy and safety of new this compound derivatives in a more physiologically relevant context before they enter human trials. nih.govnih.govnih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are transforming pharmaceutical research by accelerating the drug discovery and development process, making it more efficient and accurate. mednexus.org For the development of novel this compound analogues, these computational tools offer powerful capabilities at multiple stages.
Target Identification and Validation: AI algorithms can analyze vast biological datasets (genomics, proteomics, transcriptomics) to identify and prioritize novel drug targets. nih.gov For instance, machine learning algorithms like LASSO and SVM-RFE have been used to screen for aging-related genes associated with atrial fibrillation from transcriptome data, identifying potential new therapeutic targets like HSPA9 and SOD2. plos.org
De Novo Drug Design: Generative AI models can design entirely new molecules (de novo design) with specific desired properties. mednexus.org An adversarial auto-encoder, for example, can be trained to generate novel chemical structures that are predicted to be active against a specific arrhythmia-related target, potentially leading to this compound derivatives with enhanced selectivity or reduced off-target effects. mednexus.org
Predicting Drug Efficacy and Risk: AI can analyze data from in silico simulations to predict the effects of antiarrhythmic drugs. nih.gov By using a virtual population of heart models that includes electrophysiological and anatomical variability, AI algorithms can identify patterns that predict how a drug will behave across a heterogeneous patient population. nih.gov This approach can help anticipate adverse effects and identify patient subgroups most likely to benefit from a particular this compound analogue. nih.gov
Drug Repurposing: AI is also adept at identifying new uses for existing drugs by scanning databases for molecular and clinical data. jogh.org For example, AI has identified the antiarrhythmic drug amiodarone (B1667116) as a potential treatment for other conditions, showcasing its power to find novel therapeutic links. jogh.org This same approach could be used to find new indications for this compound-like compounds.
The integration of AI and ML into the drug discovery pipeline promises to reduce the time and cost of development, improve the success rate of clinical trials, and ultimately lead to the creation of safer and more effective antiarrhythmic therapies. mednexus.orgscielo.br
Synthetic Strategies for New this compound Derivatives with Enhanced Properties
The chemical synthesis of new this compound derivatives is fundamental to developing next-generation antiarrhythmics. Medicinal chemistry strategies focus on modifying the core structure of this compound to enhance desirable properties such as atrial selectivity, potency, and metabolic stability, while minimizing adverse effects.
One common strategy is the creation of hybrid molecules that combine the pharmacophore of a known drug with a different chemical scaffold. mdpi.com This approach was used to synthesize novel analogues of scutellarein, a natural compound, by conjugating its core structure with pharmacophores from FDA-approved antiarrhythmic drugs. mdpi.com A similar principle could be applied to this compound, combining its key structural features with moieties known to confer specific ion channel blocking properties or improved pharmacokinetic profiles.
Structure-activity relationship (SAR) studies are central to this process. By systematically synthesizing a series of related compounds and evaluating their biological activity, chemists can identify which parts of the molecule are essential for its effect. For example, in the development of a series of 2-aminoalkylethers as potential antiarrhythmic agents, SAR studies led to the identification of specific compounds with optimal in vivo electrophysiological properties for treating atrial fibrillation. nih.gov This iterative process of synthesis and testing allows for the refinement of the molecular structure to achieve desired characteristics.
Furthermore, resolving racemic mixtures into their individual enantiomers is a critical step, as different stereoisomers can have vastly different pharmacological activities and safety profiles. nih.gov In the case of one investigational antiarrhythmic, resolving the racemate led to the selection of a single enantiomer as the more promising candidate for further development due to its superior properties. nih.gov Applying these established synthetic and medicinal chemistry principles will be crucial for generating new this compound derivatives with an improved therapeutic window. acs.orgresearchgate.netoup.com
Investigating Atrial-Selective Modulation for Next-Generation Antiarrhythmics (Conceptual)
A primary goal in modern antiarrhythmic drug development is to achieve atrial selectivity, which means the drug has a greater electrophysiological effect on the atria compared to the ventricles. ahajournals.org This is a critical concept for improving safety, as the main danger of many antiarrhythmic drugs is the risk of inducing life-threatening ventricular arrhythmias (proarrhythmia), such as torsades de pointes. thoracickey.comphysoc.org Developing analogues of this compound with enhanced atrial selectivity is therefore a key conceptual avenue for future research.
Atrial selectivity can be achieved through several mechanisms:
Targeting Atrial-Specific Ion Channels: The most direct path to atrial selectivity is to target ion channels that are predominantly or exclusively expressed in the atria. physoc.org The ultra-rapidly activating delayed rectifier potassium channel, Kv1.5, which conducts the IKur current, is a well-known example as it is largely absent in human ventricles. cdnsciencepub.comphysoc.org Other key atrial-predominant targets include the acetylcholine-activated inward-rectifying K+ channel (Kir3.1/3.4, conducting IK,ACh) and certain two-pore-domain K+ (K2P) channels like TASK-1. cdnsciencepub.comfrontiersin.orgimrpress.com Designing this compound derivatives that specifically block one or more of these channels could confine their primary action to the atria. cdnsciencepub.comsgul.ac.ukonderzoekmetmensen.nl
Exploiting Atrial Electrophysiology (Functional Selectivity): Even when targeting channels present in both atria and ventricles, functional selectivity can be achieved by exploiting the unique electrophysiological environment of the atria, especially during atrial fibrillation (AF). nih.gov During AF, atrial cells have a more depolarized resting membrane potential and experience a much higher rate of excitation. nih.gov Drugs that exhibit voltage- and frequency-dependent block (meaning they bind more tightly to channels at more depolarized potentials and at higher stimulation frequencies) will naturally have a greater effect in the fibrillating atria than in the ventricles operating at a normal sinus rhythm. ahajournals.orgnih.gov This is a key mechanism for the atrial-selective action of certain Na+ channel blockers. nih.gov
Multi-Ion Channel Blockade: Paradoxically, blocking multiple ion channels can sometimes lead to greater atrial selectivity and efficacy. nih.gov Drugs like amiodarone and vernakalant, which inhibit several different ion channels, have demonstrated atrial-selective effects. nih.govahajournals.org The synergistic inhibition of multiple channels (e.g., Na+ and K+ channels) may produce a more potent antiarrhythmic effect in the atria while minimizing proarrhythmic risk in the ventricles. nih.govahajournals.org A combination of low-dose ranolazine and dronedarone, each a multi-channel blocker, was shown to be more effective at reducing AF burden than either drug alone, suggesting a synergistic benefit. frontiersin.orgahajournals.org
Future research into this compound analogues should conceptually focus on designing molecules that leverage these principles, aiming to create a new generation of antiarrhythmics that effectively manage atrial arrhythmias with a significantly improved safety profile.
Table of Compounds Mentioned
| Compound Name | Class/Type |
|---|---|
| Amiodarone | Multi-channel blocking antiarrhythmic |
| Bepridil | L- and T-type Ca2+ channel blocker |
| Dofetilide | Class III antiarrhythmic (IKr blocker) |
| Dronedarone | Multi-channel blocking antiarrhythmic |
| Flecainide | Class IC antiarrhythmic (Na+ channel blocker) |
| Ibutilide (B43762) | Class III antiarrhythmic |
| Ivabradine | If channel inhibitor |
| Lidocaine | Class IB antiarrhythmic (Na+ channel blocker) |
| Mibefradil | T-type Ca2+ channel blocker |
| Nifedipine | Calcium channel blocker |
| Pinacidil | ATP-sensitive potassium channel activator |
| Propafenone | Class IC antiarrhythmic (Na+ channel blocker) |
| Ranolazine | Late Na+ current inhibitor, metabolic modulator |
| Resveratrol | Natural polyphenol, antioxidant |
| Sotalol | Class III antiarrhythmic, beta-blocker |
| This compound | Investigational antiarrhythmic (K+ channel blocker) |
| Trimetazidine | Antianginal agent, metabolic modulator |
| Vernakalant | Multi-channel blocking antiarrhythmic |
| AVE0118 | Investigational antiarrhythmic |
| GS-967 | Investigational late Na+ current inhibitor |
| MCC950 | NLRP3 inflammasome inhibitor |
| ML277 | KCNQ1 (IKs) channel activator |
| OMT-28 | Synthetic fatty acid analogue |
Q & A
Q. How can researchers ensure statistical rigor in this compound studies with small sample sizes?
- Answer : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Apply false discovery rate (FDR) correction in omics datasets. Bayesian hierarchical models improve power in underpowered studies. Pre-register protocols on platforms like OSF to reduce bias .
Q. What computational tools are recommended for modeling this compound’s pharmacokinetics?
- Answer : Utilize PK-Sim® or GastroPlus® for compartmental modeling. Molecular dynamics simulations (e.g., GROMACS) predict membrane permeability. Open-source tools like NONMEM support population PK analyses. Validate models with in vivo plasma concentration-time curves .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
